molecular formula C9H9NO4 B157275 2,3-Pyridinedicarboxylic acid dimethyl ester CAS No. 605-38-9

2,3-Pyridinedicarboxylic acid dimethyl ester

Cat. No.: B157275
CAS No.: 605-38-9
M. Wt: 195.17 g/mol
InChI Key: YLGIBCYHQZTFQL-UHFFFAOYSA-N
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Description

2,3-Pyridinedicarboxylic acid dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17026. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Quinolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

172), density (12±01 g/cm3), and boiling point (2623±200 °C at 760 mmHg) can influence its pharmacokinetic behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl pyridine-2,3-dicarboxylate. For instance, the compound’s stability can be affected by temperature and light exposure. It is recommended to store the compound in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Properties

IUPAC Name

dimethyl pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIBCYHQZTFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209234
Record name Methylquinolinic acid, 2,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-38-9
Record name 2,3-Dimethyl 2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylquinolinic acid, 2,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl quinolinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17026
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylquinolinic acid, 2,3-dimethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Pyridinedicarboxylic acid, 2,3-dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-BIS(METHOXYCARBONYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P05L7R5R
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Synthesis routes and methods

Procedure details

To a solution of pyridine-2,3-dicarboxylic acid (50.0 g, 0.299 mol) in methanol (500 ml) was added con. sulfuric acid (20 ml). After heated to reflux for 24 hours, the mixture was basified with saturate sodium carbonate solution until pH=8 and then extracted with ethyl acetate. The combined extracts were washed with brine, dried over magnesium sulphate, filtered and evaporated to give D78 (45.7 g) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes dimethyl pyridine-2,3-dicarboxylate valuable in total synthesis?

A: Dimethyl pyridine-2,3-dicarboxylate serves as a crucial starting material for synthesizing various Lycopodium alkaloids, including lycopodine, clavoloine, and annofoline []. These alkaloids exhibit diverse biological activities, making them attractive targets for drug discovery. The compound's structure allows for efficient elaboration into the complex frameworks of these natural products.

Q2: Can you provide an example of a specific synthetic route using this compound?

A: Researchers have successfully synthesized several Lycopodium alkaloids by utilizing dimethyl pyridine-2,3-dicarboxylate as a starting point and building upon a previously prepared hydrojulolidine intermediate []. This approach highlights the compound's utility in constructing complex molecular architectures found in natural products.

Q3: Has dimethyl pyridine-2,3-dicarboxylate been used in developing any specific pharmaceutical compounds?

A: While the provided research doesn't directly discuss specific pharmaceutical applications, it highlights a chemo-enzymatic route to (S,S)-2,8-diazabicyclo[4.3.0]nonane, a key chiral intermediate for synthesizing Moxifloxacin []. This route involves reducing dimethyl pyridine-2,3-dicarboxylate to cis-(±)-Dimethylpiperidine-2,3-dicarboxylate using Pd/C and acetic acid under hydrogen atmosphere at room temperature. This intermediate then undergoes further transformations to yield the desired chiral building block for Moxifloxacin.

Q4: Are there any unexpected reactions observed with dimethyl pyridine-2,3-dicarboxylate?

A: Interestingly, research has shown that treating dimethyl pyridine-2,3-dicarboxylate with sodium borohydride doesn't yield the expected reduction product. Instead, it leads to the formation of 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one []. This unexpected outcome highlights the importance of carefully considering reaction conditions and potential side reactions when working with this compound.

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